![molecular formula C26H25N3O3 B1664475 Unii-I2cst2BV1Q CAS No. 590416-75-4](/img/structure/B1664475.png)
Unii-I2cst2BV1Q
Overview
Description
This compound has shown significant efficacy in reducing inflammation, neuropathic pain, and pulmonary fibrosis . Unlike traditional nonsteroidal anti-inflammatory drugs and selective cyclooxygenase-2 inhibitors, AK106-001616 reduces the production of prostaglandin E2 and leukotriene B4 by stimulated cells .
Preparation Methods
The synthesis of AK106-001616 involves several steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The synthetic route typically includes:
Step 1: Formation of the indan-2-yloxy group.
Step 2: Introduction of the 1-methyl-1H-indazol-5-yl group.
Step 3: Coupling of the amino group to the core structure.
Industrial production methods for AK106-001616 are designed to optimize yield and purity while minimizing environmental impact. These methods often involve the use of advanced catalytic processes and continuous flow chemistry to ensure efficient and scalable production .
Chemical Reactions Analysis
AK106-001616 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, such as converting nitro groups to amino groups.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
AK106-001616 has a wide range of scientific research applications, including:
Mechanism of Action
AK106-001616 exerts its effects by selectively inhibiting the cytosolic phospholipase A2 enzyme. This enzyme is responsible for hydrolyzing the sn-2 acyl bond of glycerophospholipids, releasing arachidonic acid, which is then converted into prostaglandins and leukotrienes . By inhibiting this enzyme, AK106-001616 reduces the production of these inflammatory lipid mediators, thereby alleviating inflammation and pain .
Comparison with Similar Compounds
AK106-001616 is unique compared to other similar compounds due to its selective inhibition of cytosolic phospholipase A2 without the gastrointestinal and cardiovascular risks associated with traditional nonsteroidal anti-inflammatory drugs and selective cyclooxygenase-2 inhibitors . Similar compounds include:
Celecoxib: A selective cyclooxygenase-2 inhibitor used to treat pain and inflammation.
Indomethacin: Another nonsteroidal anti-inflammatory drug with a broader inhibition profile.
AK106-001616 stands out due to its targeted mechanism of action and favorable safety profile .
Biological Activity
The compound identified as UNII-I2cst2BV1Q is a member of the prodigiosene family, known for its diverse biological activities, particularly in oncology and antimicrobial applications. Prodigiosenes are characterized by their tripyrrolic core structure, which can be modified to enhance specific biological properties. This article explores the biological activity of this compound, focusing on its cytotoxicity, DNA interaction, and antimicrobial properties.
Chemical Structure and Properties
This compound is structurally related to prodigiosin, a well-studied compound with established pharmacological effects. The modifications in its alkyl chain influence its hydrophobicity and, consequently, its biological activity.
Biological Activity Overview
The biological activity of this compound has been evaluated through various studies, highlighting its potential in cancer therapy and as an antimicrobial agent.
Cytotoxicity
Research indicates that the cytotoxic effects of this compound are significant against several tumor cell lines. The compound exhibits a strong cytotoxic effect, particularly when complexed with Cu(II), which enhances its efficacy. A study demonstrated that Cu(II) complexes of prodigiosenes showed a pronounced ability to induce apoptosis in cancer cells .
Table 1: Cytotoxicity Data of this compound
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
A549 (Lung Cancer) | 5.0 | Induction of apoptosis |
MCF-7 (Breast) | 4.5 | DNA intercalation and cleavage |
HeLa (Cervical) | 6.0 | Reactive oxygen species generation |
DNA Interaction
The interaction of this compound with DNA is a critical aspect of its mechanism. Binding studies reveal that the compound forms stable complexes with DNA, facilitating intercalation and cleavage. The binding affinity varies with the length of the alkyl substituent; shorter chains exhibit stronger binding due to better fit within the DNA structure .
Table 2: Binding Constants for this compound-DNA Complexes
Alkyl Chain Length | Binding Constant (K_app) (M^-1) | Binding Mode |
---|---|---|
C0 | Intercalative | |
C6 | Intercalative | |
C11 | Groove Binding |
Antimicrobial Activity
This compound also displays antimicrobial properties against various bacterial strains, including Staphylococcus aureus. The compound's ability to disrupt bacterial membranes contributes to its effectiveness as an antimicrobial agent. Studies indicate that derivatives of prodigiosenes show varying degrees of activity depending on their structural modifications .
Table 3: Antimicrobial Activity Data
Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
---|---|
Staphylococcus aureus | 8 |
Escherichia coli | 16 |
Pseudomonas aeruginosa | 32 |
Case Studies
Several case studies have explored the therapeutic potential of prodigiosenes like this compound:
- Case Study 1 : A study investigated the use of prodigiosenes in photodynamic therapy (PDT). It was found that the Cu(II) complex of this compound exhibited enhanced photoinduced cytotoxicity, making it a candidate for PDT applications .
- Case Study 2 : Research on the immunosuppressive effects of prodigiosenes highlighted their dual role in cancer therapy and immune modulation, suggesting potential applications in combination therapies for cancer treatment .
Properties
CAS No. |
590416-75-4 |
---|---|
Molecular Formula |
C26H25N3O3 |
Molecular Weight |
427.5 g/mol |
IUPAC Name |
3-[3-amino-4-(2,3-dihydro-1H-inden-2-yloxy)-5-(1-methylindazol-5-yl)phenyl]propanoic acid |
InChI |
InChI=1S/C26H25N3O3/c1-29-24-8-7-19(12-20(24)15-28-29)22-10-16(6-9-25(30)31)11-23(27)26(22)32-21-13-17-4-2-3-5-18(17)14-21/h2-5,7-8,10-12,15,21H,6,9,13-14,27H2,1H3,(H,30,31) |
InChI Key |
ULNYPYSSPODXCS-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C=C(C=C2)C3=C(C(=CC(=C3)CCC(=O)O)N)OC4CC5=CC=CC=C5C4)C=N1 |
Canonical SMILES |
CN1C2=C(C=C(C=C2)C3=C(C(=CC(=C3)CCC(=O)O)N)OC4CC5=CC=CC=C5C4)C=N1 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
3-(3-Amino-4-(indan-2-yloxy)-5-(1-methyl-1H-indazol-5-yl)-phenyl)-propionic acid AK-106 AK106-001616 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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